molecular formula C13H15F2NO6 B591482 (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate CAS No. 220352-39-6

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate

Cat. No. B591482
CAS RN: 220352-39-6
M. Wt: 319.261
InChI Key: FXPRRXBPZROCLZ-ABXGAMCJSA-N
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Description

“(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate” is a chemical compound with the molecular formula C13H15F2NO6 . It has a molecular weight of 319.26 g/mol . This compound is an intermediate used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of “(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R,3R)-2,3-Dihydroxysuccinate” involves several steps . The obtained (1R)-1-(3’,4’-difluorophenyl)-3-nitro-propan-1-ol is added to a mixture of triphenylphosphine and diethylazodicarboxylate in benzene to yield (1S,2R)-2-(3’,4’-difluorophenyl)-1-nitrocyclopropane. This is then converted to 2-(3,4-difluorophenyl)cyclopropane amine by reduction of the nitro group by catalytic hydrogenation with a palladium catalyst and zinc dust .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 319.26 g/mol . It is a solid at room temperature . Unfortunately, more detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

Safety information suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The compound is a useful pharmacological intermediate, particularly in the synthesis of ticagrelor . Ticagrelor is a platelet aggregation inhibitor used for prevention of thrombotic events in people with acute coronary syndrome or myocardial infarction . Therefore, the future directions of this compound could involve its continued use in the synthesis of such pharmaceuticals.

properties

IUPAC Name

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.C4H6O6/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;5-1(3(7)8)2(6)4(9)10/h1-3,6,9H,4,12H2;1-2,5-6H,(H,7,8)(H,9,10)/t6-,9+;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPRRXBPZROCLZ-ABXGAMCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680608
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220352-39-6
Record name (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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